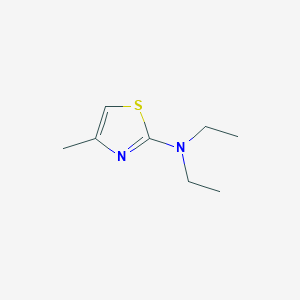

N,N-diethyl-4-methyl-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

N,N-diethyl-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-4-10(5-2)8-9-7(3)6-11-8/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILGXBZRDDESBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CS1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: N,N-Diethyl-4-methyl-1,3-thiazol-2-amine

[1]

Executive Summary

N,N-Diethyl-4-methyl-1,3-thiazol-2-amine (CAS 164397-12-0) is a trisubstituted thiazole derivative characterized by a 2-amino group bearing two ethyl substituents and a methyl group at the 4-position.[1][2] As a member of the 2-aminothiazole class, it serves as a critical pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors, antimicrobial agents, and as a coupling component in azo dye synthesis. Its unique electronic properties, driven by the electron-donating diethylamino group, make it a versatile nucleophile in electrophilic aromatic substitutions.

Chemical Identity & Physicochemical Profile[4][5][6][7][8]

Nomenclature & Identifiers

| Identifier Type | Value |

| CAS Registry Number | 164397-12-0 |

| IUPAC Name | N,N-Diethyl-4-methyl-1,3-thiazol-2-amine |

| Synonyms | 2-(Diethylamino)-4-methylthiazole; 4-Methyl-2-diethylaminothiazole |

| SMILES | CCN(CC)c1nc(C)cs1 |

| InChI Key | OUQMXTJYCAJLGO-UHFFFAOYSA-N (Analogous base structure) |

| Molecular Formula | C₈H₁₄N₂S |

| Molecular Weight | 170.28 g/mol |

Physical Properties

Note: Specific experimental values for this derivative are often proprietary to building block catalogs. The values below are derived from structure-activity relationship (SAR) data of analogous 2-aminothiazoles.

| Property | Description / Value |

| Physical State | Pale yellow to amber liquid or low-melting solid. |

| Boiling Point | Predicted: 240–250 °C at 760 mmHg. |

| Solubility | Soluble in DCM, Methanol, DMSO, Ethyl Acetate. Sparingly soluble in water.[3][4] |

| pKa (Conjugate Acid) | ~5.0–5.5 (Thiazole nitrogen is weakly basic). |

| Density | ~1.05 g/cm³ |

Synthesis & Manufacturing Protocol

The industrial and laboratory-scale synthesis of N,N-Diethyl-4-methyl-1,3-thiazol-2-amine follows the Hantzsch Thiazole Synthesis , a robust cyclocondensation reaction between a thioamide derivative and an

Reaction Mechanism

The synthesis involves the reaction of 1,1-Diethylthiourea with Chloroacetone .

-

Nucleophilic Attack: The sulfur atom of the thiourea attacks the

-carbon of chloroacetone, displacing the chloride ion. -

Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon, forming a hydroxy-thiazoline intermediate.

-

Dehydration: Acid-catalyzed elimination of water yields the aromatic thiazole ring.

Detailed Experimental Protocol

Safety Precaution: Chloroacetone is a potent lachrymator. Perform all operations in a fume hood.

Reagents:

-

1,1-Diethylthiourea (1.0 eq)

-

Chloroacetone (1.1 eq)

-

Ethanol (Solvent, 10 volumes)

-

Sodium Bicarbonate (sat. aq.)

Procedure:

-

Preparation: Dissolve 1,1-Diethylthiourea (13.2 g, 100 mmol) in absolute ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add Chloroacetone (10.2 g, 110 mmol) dropwise over 15 minutes at room temperature. The reaction is exothermic; ensure stirring is vigorous.

-

Reflux: Heat the mixture to reflux (approx. 78 °C) for 3–4 hours. Monitor reaction progress via TLC (Mobile phase: 20% EtOAc in Hexanes).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure to roughly 20% of the original volume.

-

Neutralize the resulting hydrochloride salt by slowly adding saturated NaHCO₃ solution until pH ~8.

-

Extract the free base with Dichloromethane (3 x 50 mL).

-

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil via vacuum distillation or silica gel column chromatography.

Reaction Pathway Visualization

Figure 1: Hantzsch Thiazole Synthesis pathway for CAS 164397-12-0.

Applications in Research & Development

Pharmaceutical Scaffold

The 2-aminothiazole moiety is a "privileged structure" in medicinal chemistry. The diethyl substitution on the exocyclic nitrogen increases lipophilicity (LogP), improving membrane permeability compared to the primary amine.

-

Kinase Inhibition: Used as a core scaffold for ATP-competitive inhibitors (e.g., Src, CDK inhibitors).

-

GPCR Ligands: The basic nitrogen serves as a hydrogen bond acceptor in receptor binding pockets.

Photographic Chemistry

Historically, 2-aminothiazole derivatives, including the diethyl analog, have been utilized as antifoggants in silver halide photography. They stabilize the silver halide grains against spontaneous reduction (fogging) without significantly impairing sensitivity.

Analytical Standard

Used as a reference standard in the environmental monitoring of thiazole degradation products in wastewater, particularly from industries using thiazole-based accelerators (e.g., in rubber vulcanization).

Analytical Characterization Expectations

To validate the identity of synthesized CAS 164397-12-0, the following spectral signatures should be observed:

| Method | Expected Signals |

| ¹H NMR (CDCl₃) | |

| LC-MS (ESI+) | [M+H]⁺ = 171.28 Da. Strong molecular ion peak expected. |

| IR Spectroscopy | 1530–1560 cm⁻¹: C=N stretching of the thiazole ring.2970 cm⁻¹: C-H aliphatic stretching (ethyl/methyl groups). |

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2A

-

STOT-SE: Category 3 (Respiratory irritation)

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or sulfur.

-

Spill Response: Adsorb with vermiculite or sand. Do not flush into surface water; thiazoles can be toxic to aquatic life with long-lasting effects.

References

-

BLDpharm. (2025). Product Monograph: N,N-Diethyl-4-methyl-1,3-thiazol-2-amine (CAS 164397-12-0).[1][2] Retrieved from

-

Enamine. (2025).[5][6] Heterocyclic Building Blocks: Thiazoles. Retrieved from

- Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

-

PubChem. (2025).[5][6] Compound Summary: 2-Amino-4-methylthiazole Derivatives. National Library of Medicine. Retrieved from

- Kuchekar, S. R., et al. (2014). "Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas". Journal of Chemical and Pharmaceutical Research, 6(4). (Validates reaction kinetics of thioureas with chloro-ketones).

Sources

- 1. 6142-17-2|N,4-Dimethylthiazol-2-amine hydrochloride|BLDpharm [bldpharm.com]

- 2. 기타수입시약 > N,N-diethyl-4-methyl-1,3-thiazol-2-amine | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]

- 3. echemi.com [echemi.com]

- 4. N,N'-DIETHYLTHIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzenamine, N,N-diethyl-4-(2-(2-thiazolyl)diazenyl)- | C13H16N4S | CID 104065 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N-diethyl-4-methyl-1,3-thiazol-2-amine and its Isomeric Landscape

Abstract

The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] This guide provides a comprehensive technical analysis of a specific derivative, N,N-diethyl-4-methyl-1,3-thiazol-2-amine. We will elucidate its core structural formula, explore the rich landscape of its constitutional and tautomeric isomers, and detail a validated synthetic protocol. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this compound's fundamental chemical nature to leverage in their research and development endeavors.

The Core Structure: N,N-diethyl-4-methyl-1,3-thiazol-2-amine

Systematic Name and Chemical Identifiers

-

IUPAC Name: N,N-diethyl-4-methyl-1,3-thiazol-2-amine

-

Molecular Formula: C₈H₁₄N₂S

-

Molecular Weight: 170.28 g/mol

-

CAS Number: While a specific CAS number for this exact compound is not readily found in public databases, structurally similar compounds are well-documented, such as N,N,4-trimethyl-1,3-thiazol-2-amine.[5]

Structural Formula Elucidation

The structure of N,N-diethyl-4-methyl-1,3-thiazol-2-amine is defined by a central five-membered 1,3-thiazole ring. This heterocyclic system contains a sulfur atom at position 1 and a nitrogen atom at position 3. The key substitutions that define the molecule are:

-

A diethylamino group [-N(CH₂CH₃)₂] attached to the carbon at position 2 (C2).

-

A methyl group [-CH₃] attached to the carbon at position 4 (C4).

The exocyclic nitrogen of the diethylamino group is sp² hybridized due to resonance with the thiazole ring, which imparts a degree of planarity to the N-C2 bond.

Caption: Structural formula of N,N-diethyl-4-methyl-1,3-thiazol-2-amine.

Physicochemical Properties (Predicted)

Quantitative experimental data for this specific molecule is sparse. However, we can extrapolate expected properties based on related, well-characterized 2-aminothiazoles.

| Property | Predicted Value / Observation | Rationale / Comparison |

| Physical State | Liquid or low-melting solid | The parent 2-amino-4-methylthiazole is a solid with a melting point of 44-45°C. N-alkylation tends to lower the melting point. |

| Boiling Point | > 200 °C | 2-Aminothiazole has a boiling point of 216.4°C at 760 mmHg.[6] The addition of alkyl groups will increase the molecular weight and van der Waals forces, thus raising the boiling point. |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether, DCM). Limited solubility in water. | The parent 2-aminothiazole is soluble in water, alcohols, and ether.[7] The diethyl groups increase lipophilicity, reducing water solubility. |

The Isomeric Landscape

Isomerism is a critical consideration in drug development, as different isomers can possess vastly different pharmacological and toxicological profiles. The molecular formula C₈H₁₄N₂S allows for a number of constitutional isomers and tautomeric forms.

Constitutional Isomerism

Constitutional (or structural) isomers have the same molecular formula but different connectivity of atoms. For N,N-diethyl-4-methyl-1,3-thiazol-2-amine, the most relevant are positional isomers, where the substituent groups are located at different positions on the thiazole ring.

Key Positional Isomers:

-

N,N-diethyl-5-methyl-1,3-thiazol-2-amine: Here, the methyl group is shifted from position 4 to position 5. This is a common and synthetically accessible isomer. Its synthesis would require a different starting material, specifically a 1-halo-propan-2-one derivative where the halogen is on the terminal carbon.

-

4-((Diethylamino)methyl)-1,3-thiazol-2-amine: In this isomer, the diethylamino group is not directly attached to the ring but is connected via a methylene linker at position 4. This compound is structurally distinct and has its own CAS number (859632-64-7).[8] It retains a primary amino group at C2.

Caption: Key positional isomers of N,N-diethyl-4-methyl-1,3-thiazol-2-amine.

Stereoisomerism

Stereoisomers have the same connectivity but a different spatial arrangement of atoms. The potential for stereoisomerism is determined by the presence of chiral centers.

-

N,N-diethyl-4-methyl-1,3-thiazol-2-amine: This molecule does not contain any chiral centers. All carbons are either sp² hybridized or, in the case of the alkyl groups, do not have four different substituents. Therefore, it does not exhibit enantiomerism or diastereomerism.

-

Isomers: Some constitutional isomers could be chiral. For example, if one of the ethyl groups on the nitrogen were replaced by a different alkyl group and a chiral center was present elsewhere in the molecule, stereoisomers would exist. However, for the simple positional isomers described above, no new chiral centers are created.

Tautomerism: The Amino-Imino Equilibrium

A crucial aspect of 2-aminothiazole chemistry is the existence of tautomeric forms. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. The core compound exists in equilibrium between the amino form and the imino form.

-

Amino Tautomer: The aromatic form, where the exocyclic nitrogen is an amino group (-NH₂ type). This is generally the more stable and predominant form for 2-aminothiazoles.

-

Imino Tautomer: A non-aromatic form where a proton has migrated from the exocyclic nitrogen to the ring nitrogen (N3), resulting in an exocyclic imine double bond (=N-).

While the amino form is dominant, the existence of the imino tautomer can influence reactivity and biological interactions.

Sources

- 1. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 2-Aminothiazole | CAS#:96-50-4 | Chemsrc [chemsrc.com]

- 7. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 8. 859632-64-7|4-[(Diethylamino)methyl]-1,3-thiazol-2-amine|BLD Pharm [bldpharm.com]

Introduction: The Versatility of the 2-Aminothiazole Scaffold

An In-Depth Technical Guide to 2-Aminothiazole Derivatives: Synthesis, Pharmacological Activities, and Therapeutic Potential

The 2-aminothiazole core is a privileged heterocyclic scaffold that holds a significant position in medicinal chemistry and drug discovery.[1][2] This five-membered ring system, containing both sulfur and nitrogen heteroatoms, is a key structural component in numerous natural products, most notably Vitamin B1 (Thiamine), and a range of synthetic compounds with profound biological effects.[3][4] Its unique chemical properties and ability to interact with various biological targets have led to the development of several clinically successful drugs, including the anticancer agents Dasatinib and Alpelisib, the antibacterial drug Sulfathiazole, and the cephalosporin antibiotic Cefdinir.[4][5][6]

The therapeutic relevance of 2-aminothiazole derivatives is exceptionally broad, with research demonstrating potent activities across multiple domains. These include anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, antioxidant, anticonvulsant, and antihypertensive properties.[3][7] This wide spectrum of activity makes the 2-aminothiazole nucleus a fertile ground for the design and development of novel therapeutic agents aimed at treating a multitude of human diseases. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, diverse pharmacological activities, mechanisms of action, and structure-activity relationships of this important class of compounds.

Core Synthesis Strategies: The Hantzsch Thiazole Synthesis

The most fundamental and widely employed method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis, first reported in 1887.[8] This robust and versatile reaction involves the cyclocondensation of an α-halocarbonyl compound (typically an α-haloketone) with a thiourea or thioamide derivative.[8] The elegance of this method lies in its simplicity and the ease with which diverse substituents can be introduced onto the thiazole ring by varying the starting materials.

The causality behind this experimental choice is its reliability and high yields. The reaction proceeds through a well-established mechanism involving initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Caption: The Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol: General Hantzsch Synthesis of 2-Amino-4-arylthiazole

This protocol provides a self-validating system for synthesizing a representative 2-aminothiazole derivative. Each step is critical for ensuring reaction completion and product purity.

-

Reactant Preparation: In a round-bottom flask, dissolve the substituted α-bromoacetophenone (10 mmol) in ethanol (50 mL).

-

Addition of Thiourea: To this solution, add thiourea (12 mmol, 1.2 equivalents). The slight excess of thiourea ensures the complete consumption of the limiting α-bromoacetophenone.

-

Reaction Condition: Reflux the reaction mixture with constant stirring for 3-5 hours. The elevated temperature is necessary to overcome the activation energy for both the initial S-alkylation and the subsequent cyclization-dehydration steps.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material spot disappears. This is a critical checkpoint to prevent incomplete reactions or the formation of by-products.

-

Product Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL). This precipitates the product.

-

Neutralization & Filtration: Neutralize the solution with a saturated solution of sodium bicarbonate or ammonia to precipitate the free base of the 2-aminothiazole derivative. Collect the solid product by vacuum filtration and wash with cold water to remove any inorganic impurities.

-

Purification & Characterization: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound. The structure and purity of the final product must be confirmed by analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Pharmacological Activities and Therapeutic Applications

The structural flexibility of the 2-aminothiazole scaffold allows for modifications that can tune its biological activity towards a variety of therapeutic targets.

Anticancer Activity

2-aminothiazole derivatives have emerged as a highly promising class of anticancer agents.[5][6] They have demonstrated potent, nanomolar inhibitory activity against a wide array of human cancer cell lines, including breast, lung, colon, and leukemia.[5][7] The clinical success of drugs like Dasatinib , a multi-targeted kinase inhibitor used in chronic myeloid leukemia, and Alpelisib , a PI3K inhibitor for breast cancer, underscores the therapeutic potential of this scaffold.[5][6]

The mechanism often involves the inhibition of protein kinases, which are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. By blocking these kinases, 2-aminothiazole derivatives can halt the uncontrolled growth of cancer cells.

Caption: Mechanism of kinase inhibition by 2-aminothiazole drugs.

Table 1: In Vitro Anticancer Activity of Representative 2-Aminothiazole Derivatives

| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| Dasatinib | CML (K562) | BCR-ABL Kinase | < 0.001 | [5] |

| Alpelisib | Breast (MCF-7) | PI3Kα | 0.005 | [6] |

| Compound 20 | Glioma (SHG-44) | Not specified | 4.03 | [7] |

| Compound 27 | Cervical (HeLa) | Not specified | 1.6 | [7] |

| Compound 13 | Leukemia (RPMI-8226) | Not specified | 0.08 | [7] |

Antimicrobial Activity

The rise of drug-resistant pathogens presents a major global health challenge, making the discovery of new antimicrobial agents crucial.[9] 2-aminothiazole derivatives have shown significant promise as both antibacterial and antifungal agents.[10][11][12] They are effective against a range of microorganisms, including Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria like Escherichia coli, as well as fungi such as Aspergillus niger and Candida albicans.[9][10]

Molecular docking studies suggest potential mechanisms of action, including the inhibition of essential bacterial enzymes like MurB, which is involved in peptidoglycan biosynthesis, and fungal cytochrome P450 51 (CYP51), which is vital for cell membrane integrity.[11]

Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

| Compound Class | Target Organism | Activity Metric | Value (µg/mL) | Reference |

| Substituted 2-aminothiazoles | Bacillus subtilis | MIC | 50 - 100 | [9] |

| Substituted 2-aminothiazoles | E. coli | MIC | 50 - 100 | [9] |

| Functionalized 2-aminothiazoles | Candida albicans | MIC | Varies | [11] |

| Benzamide-linked derivatives | S. aureus | MIC | Excellent | [1] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., E. coli) equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly streak the microbial inoculum across the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Disk Application: Aseptically place sterile paper disks (6 mm diameter) impregnated with a known concentration of the test 2-aminothiazole derivative onto the agar surface. A disk with the solvent serves as a negative control, and a disk with a standard antibiotic (e.g., Ampicillin) serves as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone correlates with the susceptibility of the microorganism to the compound.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including arthritis and cardiovascular disease. 2-aminothiazole derivatives have been shown to possess significant anti-inflammatory properties.[8][13] The primary mechanism for this activity is often the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is responsible for producing inflammatory prostaglandins at sites of inflammation.[14] By selectively inhibiting COX-2 over the constitutive COX-1 enzyme, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[14]

Table 3: COX-1/COX-2 Inhibitory Activity of 2-Aminothiazole Derivatives

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound Series | 1.00 – 6.34 | 0.09 – 0.71 | 3.03 – 16.0 | [14] |

| Celecoxib (Reference) | 7.21 | 0.83 | 8.68 | [14] |

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For 2-aminothiazoles, SAR studies have revealed key insights:

-

N-2 Position: The amino group at the 2-position is a critical handle for derivatization. Acylation of this amine, particularly with substituted benzoyl groups, has been shown to dramatically increase antitubercular activity.[15] This suggests that the N-2 substituent plays a crucial role in binding to the biological target.

-

C-4 Position: The substituent at the C-4 position significantly influences potency. For antitubercular activity, a 2-pyridyl group at this position is often strictly required.[15] Aromatic substitutions at C-4 generally improve antitumor activity more than aliphatic ones.[7]

-

C-5 Position: Lipophilic substituents (e.g., methyl, phenyl) at the 5-position have been shown to enhance antitumor activity against certain cell lines.[7]

These findings guide medicinal chemists in synthesizing new analogues with improved potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Perspectives

The 2-aminothiazole scaffold is a cornerstone of modern medicinal chemistry, serving as the foundation for a wide range of biologically active molecules.[2] Its synthetic accessibility, coupled with its proven therapeutic relevance in oncology, infectious diseases, and inflammation, ensures its continued importance in drug discovery.[1][3]

Future research will likely focus on several key areas:

-

Development of Multi-Targeted Agents: Leveraging the scaffold's versatility to design single molecules that can modulate multiple targets, which could be beneficial for complex diseases like cancer or neurodegenerative disorders.[16]

-

Combating Drug Resistance: Synthesizing novel derivatives with mechanisms of action that can overcome existing resistance pathways in bacteria, fungi, and cancer cells.

-

Improving Pharmacokinetic Profiles: Fine-tuning the structure to enhance properties like solubility, metabolic stability, and oral bioavailability, which are critical for clinical success.

By integrating rational design, combinatorial synthesis, and advanced biological screening, the full therapeutic potential of 2-aminothiazole derivatives will continue to be unlocked, providing new hope for patients worldwide.

References

- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150).

- Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.

- Jadhav, S. (2017). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research.

-

Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 839-863. [Link]

-

Glavan, D., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

- Nayak, S. K. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 2.

-

Semantic Scholar. (n.d.). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

- Menzel, E. J., & Pruckner, P. (1983). Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives. Arzneimittel-Forschung, 33(9), 1308-1312.

-

Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

- Kumar, R. (2024). A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. International Journal of Drug Delivery Technology, 15(1), 1-13.

-

Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 839-863. [Link]

-

El-Sayed, M. A. A., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(52), 31215-31230. [Link]

-

Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

El-Faham, A., et al. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Molecules, 23(3), 699. [Link]

-

Ananthan, S., et al. (2012). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 20(17), 5327-5341. [Link]

- Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review.

- Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

- Google Patents. (2014).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. ijpsr.com [ijpsr.com]

- 13. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]

- 15. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

N,N-diethyl-4-methyl-1,3-thiazol-2-amine solubility in common lab solvents

Technical Guide: Solubility Profile of N,N-Diethyl-4-methyl-1,3-thiazol-2-amine

Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of N,N-diethyl-4-methyl-1,3-thiazol-2-amine (Substituted 2-aminothiazole).[1] Unlike its primary amine precursor (2-amino-4-methylthiazole), which exhibits moderate water solubility, this tertiary amine derivative is characterized by increased lipophilicity and reduced aqueous solubility.[1] This shift is driven by the N,N-diethyl substitution, which eliminates hydrogen bond donors and increases the hydrophobic surface area. This guide details solvent compatibility, physicochemical predictions, and a validated experimental protocol for solubility determination, essential for researchers in medicinal chemistry and drug development.

Part 1: Physicochemical Profile & Structural Analysis

Understanding the solubility of this compound requires analyzing its structural components. The molecule consists of a basic thiazole core substituted with a lipophilic diethylamino group and a methyl group.

Table 1: Predicted Physicochemical Properties

| Property | Value (Predicted/Analog-Based) | Mechanistic Insight |

| Molecular Formula | C₈H₁₄N₂S | Core thiazole ring + alkyl substituents.[1] |

| Molecular Weight | 170.28 g/mol | Low molecular weight, favorable for CNS penetration. |

| Physical State | Liquid or Low-Melting Solid | Diethyl chains disrupt crystal packing compared to primary amines.[1] |

| LogP (Octanol/Water) | ~2.5 – 3.0 | Moderate lipophilicity; significantly higher than 2-aminothiazole (LogP ~0.5).[1] |

| pKa (Conjugate Acid) | ~5.0 – 5.5 | Weak base.[1] Protonation likely occurs at the ring nitrogen (N3).[1] |

| H-Bond Donors | 0 | Absence of N-H bonds limits water solubility.[1] |

| H-Bond Acceptors | 2 | Thiazole nitrogen and exocyclic amine nitrogen.[1] |

Analytic Insight: The exocyclic nitrogen lone pair is partially delocalized into the thiazole ring, reducing its basicity. Consequently, the ring nitrogen (N3) is the primary site for protonation, which is the key mechanism for solubilization in acidic media.

Part 2: Solubility Landscape

The following data categorizes solvent compatibility based on the compound's polarity and lipophilic profile.

Table 2: Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |

| Aqueous (Neutral) | Water (pH 7) | Low / Insoluble | Lack of H-bond donors and hydrophobic alkyl chains prevent dissolution.[1] Estimated < 1 mg/mL. |

| Aqueous (Acidic) | 0.1 M HCl / 0.1 M H₂SO₄ | High | Critical for Formulation: Forms a water-soluble salt (pyridinium-like cation) upon protonation.[1] |

| Polar Protic | Methanol, Ethanol | Freely Soluble | Excellent dipole-dipole interactions; preferred solvents for crystallization or stock solutions. |

| Polar Aprotic | DMSO, DMF, DMAc | Freely Soluble | Universal solvents for this compound class. Recommended for biological assay stock solutions (> 50 mg/mL).[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Freely Soluble | High solubility due to favorable dispersion forces. Ideal for extraction from aqueous basic layers. |

| Non-Polar | Hexane, Heptane | Moderate | Soluble due to the diethyl/methyl groups, but the polar thiazole ring may limit solubility at very high concentrations. |

| Ethers | THF, Diethyl Ether | Soluble | Good compatibility; suitable for reactions involving Grignard reagents or lithiation. |

Part 3: Experimental Protocol (Self-Validating System)

Since exact solubility values can vary by batch purity and crystalline form, researchers must validate solubility experimentally. The following Saturation Shake-Flask Method is the gold standard for thermodynamic solubility determination.

Protocol: Thermodynamic Solubility Determination

Reagents:

-

Test Compound: N,N-diethyl-4-methyl-1,3-thiazol-2-amine (>98% purity).[1][2]

-

Solvents: HPLC-grade Water, DMSO, PBS (pH 7.4), 0.1 M HCl.

Workflow:

-

Preparation: Add excess solid compound (approx. 2-5 mg) to 1 mL of the target solvent in a glass vial.

-

Equilibration: Agitate the suspension at 25°C for 24 hours (orbital shaker at 300 rpm).

-

Verification: Visually confirm undissolved solid remains. If clear, add more solid.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane (pre-saturated).

-

Quantification: Dilute the supernatant with Mobile Phase and analyze via HPLC-UV (254 nm).

Self-Validation Check:

-

If the pH of the aqueous filtrate shifts significantly from the starting buffer pH, the buffer capacity was exceeded. Repeat with a stronger buffer.

Workflow Visualization

Caption: Figure 1. Standard Operating Procedure (SOP) for thermodynamic solubility determination using the Saturation Shake-Flask method.

Part 4: Synthesis & Application Context

This compound is typically synthesized via the Hantzsch Thiazole Synthesis , condensing a haloketone (e.g., chloroacetone) with a substituted thiourea (N,N-diethylthiourea).

-

Purification Note: Due to its basicity, the crude reaction mixture is often purified by acid-base extraction:

References

-

Metzger, J. V. (1979). Thiazole and its Derivatives. In The Chemistry of Heterocyclic Compounds (Vol. 34).[1] Wiley-Interscience.[1] (Detailed general solubility and physical properties of aminothiazoles).

-

Sigma-Aldrich. (2025).[1] Product Specification: 2-Amino-4-methylthiazole (CAS 1603-91-4).[1][3][4] Link (Source for analog physicochemical data).[1]

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 518856, 2,5-Diethyl-4-methylthiazole. Link (Source for lipophilicity trends in alkyl-thiazoles).[1]

- Kaur, N. (2019). Hantzsch Thiazole Synthesis: A Review. Synthetic Communications.

Sources

- 1. (2-((Dimethylamino)methyl)thiazol-4-yl)methanol | C7H12N2OS | CID 1838020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-アミノ-4-メチルチアゾール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-氨基-4-甲基噻唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Amino-4-methylthiazole(1603-91-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Methodological & Application

Application Notes & Protocols: In Vitro Characterization of N,N-diethyl-4-methyl-1,3-thiazol-2-amine

Abstract

The 2-aminothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2] This structural motif is present in several FDA-approved drugs, highlighting its clinical significance.[1][2] This document provides a comprehensive guide for the initial in vitro characterization of novel 2-aminothiazole derivatives, using N,N-diethyl-4-methyl-1,3-thiazol-2-amine as a representative example. We present detailed, step-by-step protocols for foundational assays designed to assess a compound's primary biological effects: a cell viability and cytotoxicity assay, a general enzyme inhibition assay, and a framework for a competitive receptor binding assay. The causality behind experimental choices is explained to empower researchers to adapt these protocols for their specific research needs.

Introduction: The Scientific Rationale

The thiazole ring is a cornerstone in drug discovery, valued for its ability to engage in hydrogen bonding, hydrophobic, and π-π stacking interactions with biological targets.[2] Derivatives of 2-aminothiazole, in particular, exhibit a remarkable diversity of pharmacological actions.[3][4][5] When a novel compound such as N,N-diethyl-4-methyl-1,3-thiazol-2-amine is synthesized, a systematic in vitro evaluation is the critical first step to elucidate its biological potential.

The initial screening strategy should be broad, aiming to answer fundamental questions:

-

Does the compound affect cell health and proliferation?

-

Does it interact with and modulate the function of enzymes?

-

Does it bind to specific cell surface or intracellular receptors?

The following protocols are designed as a robust starting point to address these questions, providing the foundational data necessary for more targeted, mechanism-of-action studies.

Table 1: Compound Specifications (Illustrative)

| Property | Value |

|---|---|

| Compound Name | N,N-diethyl-4-methyl-1,3-thiazol-2-amine |

| Molecular Formula | C₈H₁₄N₂S |

| Molecular Weight | 170.28 g/mol |

| Structure | |

| Purity | >98% (recommended for biological assays) |

| Solvent | DMSO (Dimethyl Sulfoxide) |

General Experimental Workflow

A logical progression of experiments is key to efficiently characterizing a novel compound. The workflow begins with compound preparation, followed by parallel screening in fundamental assays to identify primary biological activity. Positive "hits" from these assays then inform the design of more complex mechanism-of-action studies.

Caption: General workflow for the initial in vitro characterization of a novel compound.

Protocol 1: Cell Viability & Cytotoxicity Screening (MTS Assay)

A. Scientific Principle

This is the foundational assay to determine if the test compound has a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect. Tetrazolium-based assays, such as MTT and MTS, are colorimetric methods that measure the metabolic activity of a cell population.[6] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the tetrazolium salt (MTS) into a soluble, colored formazan product.[7][8] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells. The MTS assay is chosen here for its simpler workflow, as it does not require a separate solubilization step like the MTT assay.[8]

B. Materials

-

N,N-diethyl-4-methyl-1,3-thiazol-2-amine (Test Compound)

-

Human cancer cell line (e.g., HeLa - cervical, A549 - lung, MCF-7 - breast)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

Doxorubicin or Staurosporine (Positive Control for cytotoxicity)

-

DMSO (Vehicle Control)

-

Sterile 96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 490-500 nm)

C. Step-by-Step Methodology

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).

-

Dilute the cell suspension in a complete growth medium to a density of 5 x 10⁴ cells/mL (optimization may be required).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Perform a serial dilution of the stock solution in a complete growth medium to create 2X working concentrations. A typical final concentration range to screen is 0.1 µM to 100 µM.

-

Prepare 2X working solutions for the positive control (e.g., Doxorubicin) and a vehicle control (medium with the same final percentage of DMSO as the highest compound concentration).

-

After 24 hours of incubation, carefully remove the medium from the cell plate.

-

Add 100 µL of the prepared 2X working solutions to the appropriate wells (in triplicate). This includes wells for each compound concentration, positive control, vehicle control, and untreated cells (medium only).

-

Incubate the plate for another 48-72 hours at 37°C, 5% CO₂.

-

-

MTS Reagent Addition and Measurement:

-

After the treatment incubation, add 20 µL of the MTS reagent directly to each well.[8]

-

Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to yield a strong signal without saturation.

-

Gently shake the plate for 10 seconds.

-

Measure the absorbance at 490 nm using a microplate reader.

-

D. Data Analysis

-

Background Subtraction: Average the absorbance from wells containing medium only (no cells) and subtract this value from all other readings.

-

Calculate Percent Viability:

-

% Viability = (Absorbance_of_Treated_Cells / Absorbance_of_Vehicle_Control) * 100

-

-

Determine IC₅₀:

-

Plot the % Viability against the log of the compound concentration.

-

Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.[9]

-

Protocol 2: General Biochemical Enzyme Inhibition Assay

A. Scientific Principle

Many drugs exert their effects by inhibiting the activity of specific enzymes.[10] Thiazole derivatives have been shown to inhibit a wide range of enzymes.[11][12] This protocol provides a flexible framework for a biochemical assay using a purified enzyme. The assay measures the rate of a reaction (e.g., conversion of a substrate to a product) in the presence and absence of the test compound. A reduction in the reaction rate indicates inhibition. The specific substrate and detection method (absorbance, fluorescence, luminescence) will depend on the enzyme being studied.[13]

B. Materials

-

Purified enzyme of interest

-

Specific enzyme substrate (ideally one that produces a detectable signal)

-

Test Compound (N,N-diethyl-4-methyl-1,3-thiazol-2-amine)

-

Known inhibitor for the enzyme (Positive Control)

-

Assay Buffer (optimized for pH, ionic strength, and cofactors for the specific enzyme)

-

Stop Solution (if required to terminate the reaction)

-

96-well or 384-well microplates (clear, black, or white depending on detection method)

-

Microplate reader

C. Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare a concentrated stock of the enzyme, substrate, and test compound in the appropriate assay buffer (or DMSO for the compound).

-

Prepare a serial dilution of the test compound and positive control at 10X the final desired concentration in assay buffer.

-

-

Assay Procedure (Example Workflow):

-

To the wells of a microplate, add the following (in order):

-

Assay Buffer

-

10 µL of 10X Test Compound dilution (or positive control/vehicle control)

-

A defined amount of purified enzyme.

-

-

Gently mix and pre-incubate the enzyme and inhibitor for 15-30 minutes at the enzyme's optimal temperature. This allows the compound to bind to the enzyme before the reaction starts.[13]

-

Initiate the reaction by adding the substrate.

-

Immediately place the plate in a microplate reader.

-

-

Detection:

-

Kinetic Reading: Measure the signal (e.g., absorbance) at regular intervals over a set period (e.g., 30-60 minutes). The rate of the reaction is the slope of the linear portion of the signal vs. time curve.

-

Endpoint Reading: If the reaction is fast, let it proceed for a fixed time (e.g., 30 minutes) and then add a stop solution. Read the final signal.

-

D. Data Analysis

-

Calculate Percent Inhibition:

-

% Inhibition = (1 - (Rate_of_Inhibited_Reaction / Rate_of_Uninhibited_Reaction)) * 100

-

-

Determine IC₅₀:

-

Plot the % Inhibition against the log of the inhibitor concentration.

-

Use non-linear regression to fit the data and determine the IC₅₀ value.[9]

-

Protocol 3: General Competitive Receptor Binding Assay Framework

A. Scientific Principle

This assay determines if a compound can bind to a specific receptor and measures its binding affinity.[14][15] The most common format is a competitive binding assay, where the test compound competes with a known, labeled ligand (e.g., a radioligand or fluorescent ligand) for binding to the receptor.[16] A potent test compound will displace the labeled ligand, resulting in a reduced signal. The data are used to calculate the Ki, or inhibitory constant, which reflects the affinity of the compound for the receptor.

B. Hypothetical Target and Rationale

While the specific target for N,N-diethyl-4-methyl-1,3-thiazol-2-amine is unknown, some 2-aminothiazole derivatives have been identified as tubulin inhibitors, binding at the colchicine site and disrupting microtubule dynamics.[17] Disruption of microtubule function is a clinically validated anti-cancer strategy.

Caption: Hypothetical inhibition of tubulin polymerization by a thiazole derivative.

C. General Methodology Outline

-

Materials:

-

Source of receptor (e.g., cell membranes from cells overexpressing the target receptor).

-

Labeled ligand (Radioligand like [³H]-colchicine or a fluorescent equivalent).

-

Test Compound.

-

Binding Buffer.

-

Unlabeled ligand (for determining non-specific binding).

-

Glass fiber filters and a cell harvester (for radioligand assays).

-

Scintillation counter or fluorescence plate reader.

-

-

Procedure:

-

In a 96-well plate, add a fixed concentration of the labeled ligand to all wells.

-

Add increasing concentrations of the test compound.

-

Include control wells for:

-

Total Binding: Labeled ligand only.

-

Non-Specific Binding (NSB): Labeled ligand + a saturating concentration of unlabeled ligand.

-

-

Add the membrane preparation to each well to initiate binding.

-

Incubate for a defined time at a specific temperature to reach equilibrium.[16]

-

Terminate the reaction by rapid filtration through glass fiber filters, trapping the receptor-bound labeled ligand.[16]

-

Wash the filters with ice-cold buffer to remove unbound ligand.

-

Measure the bound signal (radioactivity or fluorescence).

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

-

Determine IC₅₀: Plot the percentage of specific binding against the log of the test compound concentration. Fit the curve to determine the IC₅₀.

-

Calculate Ki (Cheng-Prusoff equation): Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

-

References

- A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments.PubMed.

- An Overview of Thiazole Derivatives and its Biological Activities.World Journal of Pharmaceutical Research.

- What are the similarities between MTT and MTS assays?

- Cell viability assays.Abcam.

- Protocol for Cell Viability Assays.BroadPharm.

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.FABAD Journal of Pharmaceutical Sciences.

- MTT Cell Viability Assay Kit.Biotium.

- MTS Cell Viability Assay.Sigma-Aldrich.

- An overview of the synthesis, therapeutic potential and patents of thiazole deriv

- Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches.Frontiers in Chemistry.

- Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.BenchChem.

- Application Notes and Protocols for In Vitro Cannabinoid Receptor Binding Assays.BenchChem.

- In vitro receptor binding assays: general methods and consider

- In vitro receptor binding assays: General methods and considerations.

- Functional in vitro assays for drug discovery.YouTube.

- Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiprolifer

- Basics of Enzym

- In Vitro Enzyme Assay: Cutting Edge Research.Da-Ta Biotech.

- Biological and medicinal significance of 2-aminothiazoles.Scholars Research Library.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.MDPI.

- Recent Developments and Biological Activities of 2-Aminothiazole Deriv

- Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728).PubMed.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. sciencescholar.us [sciencescholar.us]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. What are the similarities between MTT and MTS assays? | AAT Bioquest [aatbio.com]

- 7. Cell viability assays | Abcam [abcam.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]

- 11. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N,N-diethyl-4-methyl-1,3-thiazol-2-amine as a Novel Antimicrobial Agent

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Thiazole Derivatives

The rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, with projections of mortality rates surpassing those of cancer by 2050 if left unaddressed. This escalating crisis necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action to combat multidrug-resistant pathogens. Within the vast landscape of heterocyclic chemistry, the thiazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds, including antimicrobials.[1]

Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[2][3] Their mechanisms of action are diverse, ranging from the inhibition of crucial bacterial enzymes like DNA gyrase to the disruption of microbial cell membranes and the impairment of ergosterol biosynthesis in fungi.[4][5] The structural versatility of the thiazole ring allows for extensive chemical modifications, enabling the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of a specific thiazole derivative, N,N-diethyl-4-methyl-1,3-thiazol-2-amine , as a potential antimicrobial agent. While extensive data on this particular molecule is not yet publicly available, these application notes and protocols are designed to provide a robust framework for its synthesis, characterization, and comprehensive biological evaluation.

Synthesis of N,N-diethyl-4-methyl-1,3-thiazol-2-amine via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives, involving the reaction of an α-haloketone with a thiourea or thioamide.[1] For the synthesis of N,N-diethyl-4-methyl-1,3-thiazol-2-amine, the key precursors are 1-chloroacetone and N,N-diethylthiourea.

Protocol: Synthesis of N,N-diethyl-4-methyl-1,3-thiazol-2-amine

Materials:

-

N,N-diethylthiourea

-

1-Chloroacetone

-

Ethanol (absolute)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (if necessary)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-diethylthiourea (1 equivalent) in absolute ethanol.

-

Addition of α-Haloketone: To the stirred solution, add 1-chloroacetone (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N,N-diethyl-4-methyl-1,3-thiazol-2-amine.

Causality behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a common solvent for the Hantzsch synthesis as it effectively dissolves both reactants and facilitates the reaction at a moderate reflux temperature.

-

Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.

-

Neutralization with Sodium Bicarbonate: The reaction can produce acidic byproducts. Neutralization is crucial to prevent degradation of the product and to facilitate efficient extraction into the organic phase.

-

Purification by Column Chromatography: This is a standard and effective method to separate the desired product from any unreacted starting materials or side products, ensuring a high purity of the final compound for biological testing.

Antimicrobial Susceptibility Testing

The first critical step in evaluating a new compound is to determine its spectrum and potency of antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is the primary metric, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

Protocol: Broth Microdilution Assay for MIC Determination

This method is a gold standard for determining the MIC of an antimicrobial agent in a liquid medium.[3]

Materials:

-

N,N-diethyl-4-methyl-1,3-thiazol-2-amine (stock solution in a suitable solvent like DMSO)

-

Bacterial and/or fungal strains of interest

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Multichannel pipette

Procedure:

-

Inoculum Preparation: From a fresh agar plate, pick 3-5 colonies of the test microorganism and suspend them in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a serial two-fold dilution of the N,N-diethyl-4-methyl-1,3-thiazol-2-amine stock solution in the appropriate broth within the 96-well plate. The concentration range should be broad enough to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).

-

Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

-

Controls:

-

Positive Control: Wells containing the microbial inoculum without the test compound.

-

Negative Control: Wells containing only the sterile broth.

-

Solvent Control: Wells containing the microbial inoculum and the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound.

-

-

Incubation: Seal the plate and incubate at 37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

Data Presentation: Illustrative MIC Data

The following table is a template for presenting the MIC data for N,N-diethyl-4-methyl-1,3-thiazol-2-amine. Note: The values presented are for illustrative purposes only and do not represent actual experimental data.

| Microorganism | Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Gram-positive | 8 |

| Enterococcus faecalis | ATCC 29212 | Gram-positive | 16 |

| Escherichia coli | ATCC 25922 | Gram-negative | 32 |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >128 |

| Candida albicans | ATCC 90028 | Fungus | 16 |

Cytotoxicity Assessment

A crucial aspect of antimicrobial drug development is to ensure that the compound is selectively toxic to microbial cells while exhibiting minimal toxicity to mammalian cells.

Protocol: MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6]

Materials:

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

N,N-diethyl-4-methyl-1,3-thiazol-2-amine

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Sterile 96-well cell culture plates

-

CO₂ incubator

Procedure:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Compound Treatment: Prepare serial dilutions of N,N-diethyl-4-methyl-1,3-thiazol-2-amine in the cell culture medium and add them to the wells. Include a vehicle control (cells treated with the solvent) and an untreated control.

-

Incubation: Incubate the plate for 24-48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Data Presentation: Illustrative Cytotoxicity Data

The following table is a template for presenting the cytotoxicity data (IC₅₀ - the concentration that inhibits 50% of cell viability). Note: The values presented are for illustrative purposes only.

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| HeLa | 24 | 75 |

| HEK293 | 24 | >100 |

Mechanistic Studies

Understanding the mechanism of action is vital for the further development of a lead compound. The following are protocols for initial mechanistic investigations.

Protocol: Biofilm Inhibition Assay

Bacterial biofilms are a major cause of persistent infections and exhibit high resistance to conventional antibiotics.

Materials:

-

Bacterial strain known for biofilm formation (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

N,N-diethyl-4-methyl-1,3-thiazol-2-amine

-

Sterile 96-well flat-bottom plates

-

Crystal Violet solution (0.1%)

-

30% Acetic acid or Ethanol

Procedure:

-

Inoculum and Compound Preparation: Prepare the bacterial inoculum and serial dilutions of the compound as described in the broth microdilution assay.

-

Incubation for Biofilm Formation: Add the bacterial inoculum and compound dilutions to the wells of a 96-well plate. Incubate statically at 37°C for 24-48 hours to allow for biofilm formation.[1]

-

Washing: Gently remove the planktonic cells by washing the wells with sterile PBS.

-

Staining: Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[5]

-

Washing: Wash the wells again to remove excess stain.

-

Solubilization and Quantification: Add 30% acetic acid or ethanol to each well to solubilize the crystal violet that has stained the biofilm.[7] Measure the absorbance at 595 nm. A reduction in absorbance in the presence of the compound indicates biofilm inhibition.

Protocol: Bacterial Membrane Permeabilization Assay (NPN Uptake)

This assay assesses whether the compound disrupts the bacterial outer membrane, a common mechanism for antimicrobial agents targeting Gram-negative bacteria.[8]

Materials:

-

Gram-negative bacterial strain (e.g., Escherichia coli)

-

HEPES buffer

-

N-Phenyl-1-naphthylamine (NPN) solution

-

N,N-diethyl-4-methyl-1,3-thiazol-2-amine

-

Fluorometer or fluorescence plate reader

Procedure:

-

Bacterial Preparation: Grow the bacteria to the mid-log phase, then harvest and resuspend the cells in HEPES buffer.

-

Assay: In a 96-well black plate, mix the bacterial suspension with NPN.

-

Compound Addition: Add different concentrations of N,N-diethyl-4-methyl-1,3-thiazol-2-amine to the wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation at 350 nm, emission at 420 nm). An increase in fluorescence indicates that the compound has permeabilized the outer membrane, allowing NPN to enter the hydrophobic environment of the membrane and fluoresce.[9]

Visualizations

Experimental Workflow for Antimicrobial Evaluation

Caption: Workflow for the synthesis and antimicrobial evaluation of the target compound.

Logical Flow of a Broth Microdilution Assay

Caption: Step-by-step logical flow of a broth microdilution assay for MIC determination.

References

-

Wojtunik-Kulesza, K. A., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Molecules, 27(7), 2106. [Link]

-

Thangadurai, A., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(4), 11487-11503. [Link]

-

Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]

-

ResearchGate. (2024). How to assess bacterial permeability?. [Link]

-

National Center for Biotechnology Information. (2024). Antimicrobial Susceptibility Testing. StatPearls. [Link]

-

iGEM. (2016). Biofilm assay. [Link]

-

Schwalbe, R., & Moore, D. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press. [Link]

-

Bio-protocol. (2020). Outer Membrane Permeability Assay. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-Diethyl-4-methyl-1,3-thiazol-2-amine

[1]

Case ID: THZ-OPT-442 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist

Executive Summary & Core Chemistry

This guide addresses the synthesis of N,N-diethyl-4-methyl-1,3-thiazol-2-amine via the Hantzsch Thiazole Synthesis .[1] This pathway involves the condensation of chloroacetone (

While the Hantzsch synthesis is robust, users frequently encounter yield losses due to three specific failure points:

-

Reagent Degradation: Polymerization of chloroacetone.

-

Incomplete Cyclization: Insufficient energy input for the dehydration step.

-

Workup pH Errors: Failure to fully liberate the free base from its hydrohalide salt, resulting in loss to the aqueous waste stream.

Pre-Reaction Checklist (Quality Control)

Before initiating the reaction, verify the integrity of your reagents. This is the most common cause of "zero yield" or "tarry product" scenarios.

Reagent: Chloroacetone[2][3]

-

Issue: Chloroacetone is a lachrymator that polymerizes and turns black upon storage, especially if exposed to light or acid traces.[1]

-

Diagnostic: If your chloroacetone is dark brown or viscous, do not use it .[1]

-

Corrective Action: Distill chloroacetone under slightly reduced pressure (or atmospheric with care) before use. Collect the clear, colorless fraction (bp ~119 °C).[1] Store over

to stabilize.

Reagent: N,N-Diethylthiourea[1]

-

Issue: Hygroscopic nature can lead to stoichiometry errors.

-

Corrective Action: Dry in a vacuum desiccator over

for 4 hours prior to weighing.

Optimized Experimental Protocol

This protocol is designed for a 10 mmol scale.

Materials

-

Reagent A: N,N-Diethylthiourea (1.32 g, 10 mmol)[1]

-

Reagent B: Chloroacetone (1.02 g, 11 mmol) [1.1 eq excess]

-

Solvent: Ethanol (Absolute, 15 mL)

-

Base (Workup): 20% NaOH or saturated

[1]

Step-by-Step Workflow

-

Dissolution: In a 50 mL round-bottom flask (RBF), dissolve Reagent A in Ethanol.

-

Addition: Add Reagent B dropwise over 5 minutes at room temperature. Note: The reaction is exothermic; a slight temperature rise is normal.

-

Reflux (The Critical Step): Equip with a condenser and reflux the mixture for 3–4 hours .

-

Why? Simple stirring at RT forms the intermediate thioether but often fails to drive the cyclization/dehydration to completion.

-

-

Concentration: Remove ~80% of the ethanol under reduced pressure (Rotavap). You will be left with a viscous oil or semi-solid (the hydrochloride salt).

-

Basification (Yield Checkpoint):

-

Add 10 mL distilled water to the residue.

-

Cool to 0 °C in an ice bath.

-

Slowly add 20% NaOH until pH > 10.

-

Observation: The solution should turn cloudy as the free amine separates (oils out).

-

-

Extraction:

Mechanistic Visualization

Understanding where the reaction stops is key to troubleshooting.

Figure 1: Reaction pathway showing the critical heat-dependent cyclization and pH-dependent isolation steps.[1]

Troubleshooting & FAQs

Q1: My crude yield is extremely low (<20%), but the TLC showed a new spot. Where is my product?

Diagnosis: You likely lost the product during the aqueous workup. Explanation: The product is a tertiary amine. If the aqueous layer was not basic enough (pH < 9), the product remained protonated as a water-soluble salt.[1] Fix: Take your aqueous waste layer, add more NaOH until pH is 12, and re-extract with DCM.[1]

Q2: The reaction mixture turned into a black tar.

Diagnosis: Polymerization of Chloroacetone. Explanation: Chloroacetone is unstable. If it was old or added too quickly without solvent dilution, it polymerizes.[1] Fix: Distill chloroacetone before use. Ensure the reaction is diluted (0.5 M to 1.0 M concentration).

Q3: I see two spots on TLC very close together.

Diagnosis: Formation of the "Hantzsch Isomer" (2-imino-2,3-dihydrothiazole).[1] Explanation: Under highly acidic conditions, the reaction can favor the imine tautomer. Fix: Add a mild base (e.g., 1.0 eq of Triethylamine) during the reflux step to buffer the HCl generated, pushing the equilibrium toward the aromatic thiazole.[1]

Q4: The product is an oil that won't crystallize.

Diagnosis: Normal physical state. Explanation: The N,N-diethyl group adds significant conformational flexibility and lipophilicity, often lowering the melting point below room temperature compared to the parent 2-aminothiazole.[1] Fix: Do not attempt to filter. Purify via Vacuum Distillation or Column Chromatography (Silica gel; Eluent: 10% EtOAc in Hexanes).

Advanced Troubleshooting Logic

Use this decision tree to diagnose specific yield failures.

Figure 2: Decision tree for diagnosing yield loss in Hantzsch thiazole synthesis.

Data Summary Table

| Parameter | Standard Condition | Optimized Condition | Impact on Yield |

| Solvent | Ethanol | Ethanol (Anhydrous) | Moderate (+5-10%) |

| Temperature | RT Stirring | Reflux (78 °C) | Critical (+40-60%) |

| Workup pH | Neutral (~7) | Basic (>10) | Critical (Recover vs. Lose) |

| Purification | Filtration | Extraction (DCM) | High (Prevents loss of oil) |

References

-

Hantzsch, A. (1887).[1][3][4] "Ueber die Synthese von Thiazolverbindungen (Thiazole Synthesis)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.[1] [1]

-

Organic Syntheses. (1939). "2-Amino-4-methylthiazole."[1][5][6] Organic Syntheses, Coll.[1] Vol. 2, p.31. (Demonstrates the foundational chloroacetone/thiourea protocol).

-

BenchChem. (2025).[2][3][7] "Troubleshooting Hantzsch Thiazole Synthesis Yield." (General troubleshooting parameters for thiazole cyclization). [1]

-

Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Authoritative text on heterocycle mechanisms).

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. synarchive.com [synarchive.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Amino-4-methylthiazole synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Derivatization of N,N-Diethyl-4-methyl-1,3-thiazol-2-amine (DEMTA)

Scaffold Analysis & Reactivity Profile[1]

User Query: Why is my reaction yielding black tar or unreacted starting material? I am treating N,N-diethyl-4-methyl-1,3-thiazol-2-amine with standard electrophiles.

Technical Insight: The molecule , which we will abbreviate as DEMTA , possesses a distinct electronic profile compared to simple thiazoles.

-

The "Amino" Lock: Unlike primary 2-aminothiazoles, the N,N-diethyl group prevents tautomerization to the imino form. This locks the exocyclic nitrogen's lone pair into resonance with the thiazole ring, significantly increasing electron density at the C5 position .

-

The Nucleophilic Trap: The ring nitrogen (N3) retains basicity. If you use strong Lewis acids (e.g., AlCl3) or protic acids without care, you will protonate or complex N3, forming a deactivated thiazolium salt that resists electrophilic attack.[1]

Reactivity Visualization

The following diagram illustrates the competing reactive sites and the electronic flow that dictates regioselectivity.

Figure 1: Reactivity landscape of DEMTA. The diethylamino group strongly activates C5 via resonance, while N3 presents a risk for acid-base side reactions.[1]

Module A: Halogenation (Bromination)

Context: Bromination at C5 is the primary gateway for subsequent cross-coupling (Suzuki, Sonogashira).[1]

FAQ: Troubleshooting Bromination

Q: I am using elemental bromine (Br2) in DCM, but I get a precipitate and low conversion. Why? A: You are forming the hydrobromide salt .

-

Mechanism: Br2 generates HBr as a byproduct during substitution. The HBr protonates the thiazole N3, deactivating the ring towards further reaction and causing it to crash out of the non-polar solvent.

-

Solution: Switch to N-Bromosuccinimide (NBS) in a polar aprotic solvent.[1]

Optimized Protocol: C5-Bromination with NBS

Reagents: DEMTA (1.0 eq), NBS (1.05 eq), Acetonitrile (ACN).[1]

-

Dissolution: Dissolve DEMTA in ACN (0.1 M concentration). Maintain at 0°C.

-